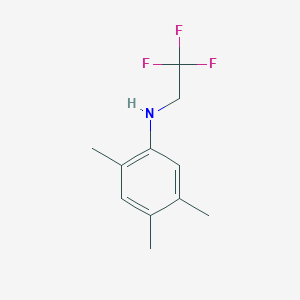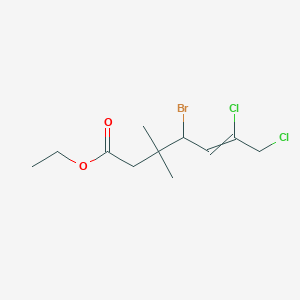
Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate is an organic compound characterized by its complex structure, which includes bromine, chlorine, and ethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkene precursor.
Bromination: The alkene undergoes bromination using bromine (Br2) in an inert solvent like dichloromethane to introduce the bromine atom.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atoms.
Esterification: The final step involves esterification with ethanol (C2H5OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3,3-dimethylhept-5-enoate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Ethyl 6,7-dichloro-3,3-dimethylhept-5-enoate: Lacks the bromine atom, affecting its reactivity in bromination reactions.
Methyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate: Contains a methyl ester group instead of an ethyl ester, influencing its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which provide a versatile platform for various chemical transformations. The ethyl ester group also contributes to its solubility and reactivity in organic solvents.
Properties
CAS No. |
62394-44-9 |
|---|---|
Molecular Formula |
C11H17BrCl2O2 |
Molecular Weight |
332.06 g/mol |
IUPAC Name |
ethyl 4-bromo-6,7-dichloro-3,3-dimethylhept-5-enoate |
InChI |
InChI=1S/C11H17BrCl2O2/c1-4-16-10(15)6-11(2,3)9(12)5-8(14)7-13/h5,9H,4,6-7H2,1-3H3 |
InChI Key |
NIAWAZWLWRYQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(C=C(CCl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


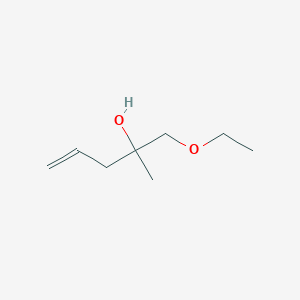

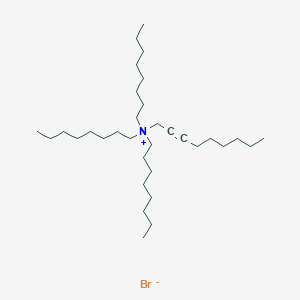
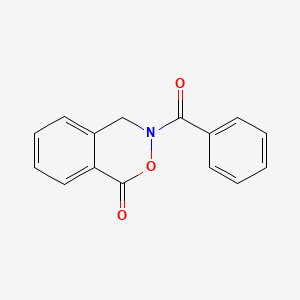
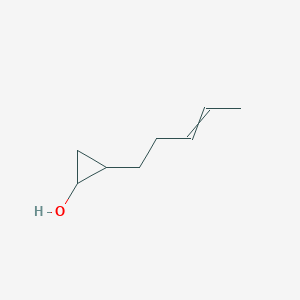
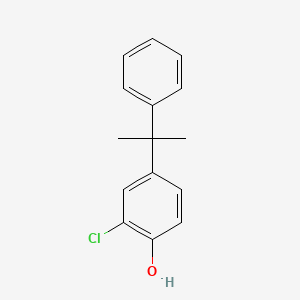
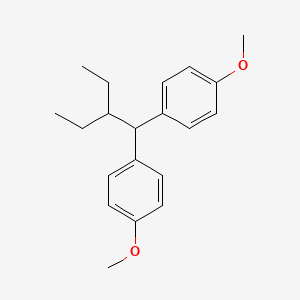
![Bis[4-(methylsulfanyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14521916.png)
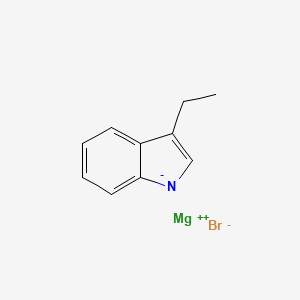
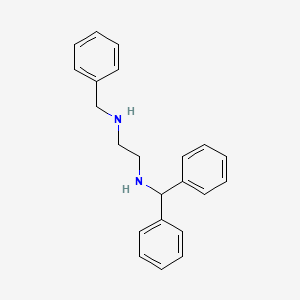
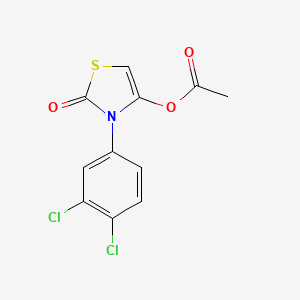
![3-[Bromo(4-nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521953.png)

